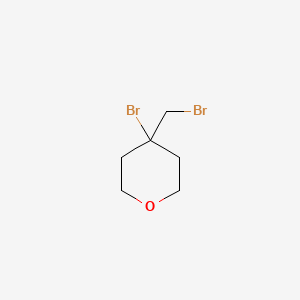
4-Bromo-4-(bromomethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4-(bromomethyl)tetrahydro-2H-pyran is a chemical compound with the molecular formula C6H11BrO. It is a brominated derivative of tetrahydropyran, characterized by the presence of two bromine atoms attached to the tetrahydropyran ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-4-(bromomethyl)tetrahydro-2H-pyran can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydropyran-4-ylmethyl methanesulfonate with lithium bromide in dry acetone under reflux conditions. The reaction mixture is refluxed for 6 hours under a nitrogen atmosphere, and the solvent is removed by rotary evaporation .
Industrial Production Methods
In industrial settings, the production of 4-bromo-4-(bromomethyl)tetrahydro-2H-pyran typically involves the bromination of tetrahydropyran derivatives using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4-(bromomethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of tetrahydropyran derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted tetrahydropyran derivatives.
Oxidation Reactions: Products include oxidized tetrahydropyran derivatives.
Reduction Reactions: Products include reduced tetrahydropyran derivatives with different functional groups.
Scientific Research Applications
4-Bromo-4-(bromomethyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with proteins and receptors.
Medicine: It is investigated for potential therapeutic applications, including cancer treatment and drug metabolism studies.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-bromo-4-(bromomethyl)tetrahydro-2H-pyran involves its interaction with molecular targets such as proteins and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function and activity. This interaction can affect various biological pathways and processes, making the compound useful in studying protein-ligand interactions and drug development .
Comparison with Similar Compounds
Similar Compounds
4-Bromotetrahydropyran: Similar in structure but lacks the additional bromomethyl group.
4-(Bromomethyl)oxane: Another brominated derivative of tetrahydropyran with similar reactivity.
Tetrahydro-2H-pyran-4-yl-Methylbromide: A closely related compound with similar chemical properties
Uniqueness
4-Bromo-4-(bromomethyl)tetrahydro-2H-pyran is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and interact with biological targets makes it valuable in both research and industrial applications .
Properties
CAS No. |
79862-93-4 |
|---|---|
Molecular Formula |
C6H10Br2O |
Molecular Weight |
257.95 g/mol |
IUPAC Name |
4-bromo-4-(bromomethyl)oxane |
InChI |
InChI=1S/C6H10Br2O/c7-5-6(8)1-3-9-4-2-6/h1-5H2 |
InChI Key |
UBOUSERAIGNSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















